molecular formula C17H12O4 B11844530 3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 110396-76-4

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11844530
CAS No.: 110396-76-4
M. Wt: 280.27 g/mol
InChI Key: JYFVNJNLUSFKQG-UHFFFAOYSA-N
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Description

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. One efficient method employs SiO2 nanoparticles as a non-metal oxide catalyst, which facilitates the reaction under solvent-free conditions . This method is environmentally friendly, rapid, and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the chromone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromones or benzoyl derivatives.

Scientific Research Applications

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing inflammation and preventing cellular damage. The compound’s ability to interact with DNA and proteins also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but different substituents.

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a benzoyl group.

Uniqueness

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its benzoyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

110396-76-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-benzoyl-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C17H12O4/c1-10-15(16(19)11-5-3-2-4-6-11)17(20)13-8-7-12(18)9-14(13)21-10/h2-9,18H,1H3

InChI Key

JYFVNJNLUSFKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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